2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-3-23(4-2)28(26,27)17-11-9-16(10-12-17)24-14-15-7-5-6-8-18(15)20(24)22-19(25)13-21/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSXDTXLCUQVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120026 | |
| Record name | 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565168-00-5 | |
| Record name | 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565168-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of diethylamine with chloroacetyl chloride to form diethylaminochloroacetamide. This intermediate is then reacted with 4-(diethylsulfamoyl)phenyl isocyanate to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, including potential therapeutic uses.
Industry: Employed in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The diethylsulfamoyl group in the target compound distinguishes it from analogues like alachlor, which has a methoxymethyl group. This group enhances solubility in polar solvents and may confer unique biological activity .
Hydrogen Bonding and Crystallographic Behavior
The target compound’s amide and sulfamoyl groups enable hydrogen bonding (N–H⋯O, S=O⋯H–N), similar to the dichlorophenyl acetamide derivative in . The latter forms R₂²(10) hydrogen-bonded dimers in crystals, a pattern described by Bernstein et al. . However, the diethylsulfamoyl group’s steric bulk may disrupt dense packing, leading to less predictable crystal habits compared to simpler acetamides.
Biologische Aktivität
2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide, with the CAS number 565168-00-5, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antiviral effects, and other pharmacological implications.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O3S |
| Molecular Weight | 419.93 g/mol |
| CAS Number | 565168-00-5 |
| MDL Number | MFCD03970392 |
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds within the same chemical class. A screening conducted by the National Cancer Institute (NCI) assessed various acetamides against a panel of cancer cell lines. While specific data on 2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide was not detailed, related compounds exhibited low levels of activity against certain leukemia cell lines at concentrations around 10 µM .
The proposed mechanism for the biological activity of compounds like 2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral polymerases, crucial for viral replication.
- Cellular Interaction : The diethylsulfamoyl group may enhance cellular uptake or modulate interactions with cellular targets.
Case Study: Antiviral Screening
A study screened a library of acetamides, including derivatives similar to our compound. The most promising candidates showed EC50 values ranging from 0.94 to 1.58 μM against SARS-CoV-2 RdRp . This indicates that structurally related compounds could provide insights into the activity of 2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide.
Anticancer Screening Results
In an NCI screening assay, it was noted that only a few cancer cell lines exhibited sensitivity to similar compounds at higher concentrations (10 µM), suggesting that further optimization might be necessary for enhanced efficacy .
Q & A
Basic Questions
Q. How is the molecular structure of 2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide determined in crystallographic studies?
- Methodology : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. Data collection involves high-resolution diffraction measurements, followed by iterative refinement of atomic coordinates and thermal displacement parameters. Hydrogen bonding and π-π interactions are analyzed using tools like Mercury or PLATON .
- Key Parameters : Residual factors (R1, wR2), goodness-of-fit (GOF), and electron density maps are critical for validating structural accuracy.
Q. What synthetic routes are employed for the preparation of this compound?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Introduction of the diethylsulfamoyl group via sulfonation of the phenyl ring.
- Step 2 : Formation of the isoindol-1-ylidene moiety through cyclization under acidic or basic conditions.
- Step 3 : Chloroacetamide coupling using 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction conditions (temperature, solvent polarity) are tailored to minimize side reactions and maximize yield.
Q. How is purity assessed, and what analytical techniques are standard?
- Methodology :
- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- NMR : , , and 2D spectra (COSY, HSQC) confirm structural integrity and detect residual solvents.
- Elemental Analysis : Matches theoretical vs. experimental C, H, N, S, and Cl percentages within ±0.3% .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystalline packing and stability of this compound?
- Methodology : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs (e.g., D , R , or C patterns). For example, N–H···O and C–H···Cl interactions often stabilize layered or helical packing. Computational tools like CrystalExplorer quantify interaction energies .
- Impact : Stronger hydrogen bonds correlate with higher melting points and lower solubility in non-polar solvents.
Q. What strategies resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning)?
- Methodology :
- Twinning : SHELXL’s TWIN and BASF commands model twinned data via matrix refinement.
- Disorder : Partial occupancy refinement with constraints (e.g., SIMU, DELU) for overlapping atoms.
- Validation : R1 discrepancies >5% between observed and calculated data trigger re-examination of space group assignments or solvent masking .
Q. How to design structure-activity relationship (SAR) studies based on structural modifications?
- Methodology :
- Core Modifications : Replace the chloroacetamide group with fluoro or bromo analogs to assess electrophilicity effects.
- Sulfamoyl Substitutions : Vary diethyl groups to isopropyl or cyclopropyl to study steric/electronic impacts on biological targets.
- Biological Assays : Pair structural variants with in vitro enzyme inhibition assays (e.g., kinase or protease screens) .
Q. What in vitro assays evaluate biological activity, and how are they designed to minimize artifacts?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like ACE2 or kinases. Use negative controls (e.g., scrambled analogs) to validate specificity .
- Cell-Based Assays : Dose-response curves (IC50) in cancer cell lines (e.g., MCF-7) with cytotoxicity measured via MTT or ATP-lite assays. Include vehicle-only controls to exclude solvent effects.
Q. What challenges arise in optimizing reaction conditions for high-yield synthesis?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize ligand-to-metal ratios.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis. Use molecular sieves to control moisture.
- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf = 0.3–0.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
